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Compound of Interest

Compound Name: PF-06815345

Cat. No.: B608931

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of PF-06815345 was discontinued by Pfizer. The
information presented in this document is based on publicly available preclinical data and
general knowledge of its drug class. No quantitative data from human clinical trials regarding its
effects on lipid metabolism has been publicly released.

Executive Summary

PF-06815345 is an investigational, orally bioavailable prodrug of a potent and selective small
molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Developed by
Pfizer, it was designed to offer a convenient oral alternative to the injectable monoclonal
antibody therapies that currently dominate the PCSK9 inhibitor market. The primary therapeutic
target of PF-06815345 is the reduction of low-density lipoprotein cholesterol (LDL-C), a key risk
factor for atherosclerotic cardiovascular disease. Preclinical studies have demonstrated its
ability to lower plasma PCSK9 levels. However, the lack of published clinical data on its effects
on the broader lipid profile, including triglycerides and other lipoproteins, necessitates a review
based on its established mechanism of action and available preclinical findings.

Mechanism of Action: Targeting PCSK9 to Modulate
Lipid Metabolism
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PF-06815345 functions as a liver-targeted prodrug. Following oral administration, it is absorbed
and subsequently converted in the liver by the enzyme carboxyesterase 1 (CES1) into its active
metabolite. This active form then inhibits the synthesis of PCSK9.

The inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. PCSK9 is a protein
that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes,
promoting its degradation within the lysosome. By preventing the recycling of LDLRs to the cell
surface, PCSKO effectively reduces the liver's capacity to clear circulating LDL-C.

By inhibiting PCSK®9, the active metabolite of PF-06815345 is expected to increase the number
of LDLRs on hepatocyte surfaces, leading to enhanced clearance of LDL-C from the
bloodstream and consequently lowering plasma LDL-C levels.

Signaling Pathway of PF-06815345
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Figure 1: Mechanism of action of PF-06815345.
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Preclinical and In Vitro Data

Publicly available data on PF-06815345 is limited to in vitro and preclinical animal studies.
These studies have established the compound's potency and its effect on plasma PCSK9

levels.
Compound Target IC50
PF-06815345 (active
PCSK9 13.4 pM[1]

metabolite)

Table 1: In Vitro Potency of PF-
06815345 Active Metabolite

Preclinical In Vivo Data

A study in a humanized PCSK9 mouse model demonstrated the in vivo activity of PF-
06815345.

Effect on
Plasma PCSK9

Animal Model Compound Dose Time Point

500 mg/kg

(single oral dose)

Humanized
PCSK9 Mouse

PF-06815345

] 4 hours post-
28% reduction
dose

Table 2:
Preclinical
Efficacy of PF-
06815345

Note: The reported data indicates that plasma PCSK9 was lowered to 72% of baseline, which

corresponds to a 28% reduction.

Experimental Protocols

Detailed experimental protocols for the studies conducted on PF-06815345 have not been
publicly disclosed. However, based on standard methodologies for evaluating PCSK9
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inhibitors, the following experimental workflows can be inferred.

In Vitro PCSKO9 Inhibition Assay Workflow
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Figure 2: Generalized workflow for an in vitro PCSK9 inhibition assay.

Preclinical In Vivo Evaluation Workflow
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Figure 3: Generalized workflow for preclinical in vivo evaluation.

Clinical Development and Discontinuation
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PF-06815345 entered a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability,
and pharmacokinetics in healthy subjects. However, the results of this study have not been
made public. Subsequently, Pfizer discontinued the development of PF-06815345. The reasons
for this decision have not been officially disclosed but could be related to a variety of factors
including, but not limited to, an unfavorable pharmacokinetic or safety profile, lack of sufficient
efficacy, or strategic portfolio decisions.

Conclusion and Future Perspectives

PF-06815345 represented a promising approach to oral PCSK9 inhibition for the management
of hypercholesterolemia. Its liver-targeted prodrug design aimed to maximize efficacy while
minimizing potential off-target effects. The available preclinical data demonstrated proof-of-
concept by showing a reduction in plasma PCSK9 levels.

However, the discontinuation of its clinical development program and the absence of human
clinical data on its impact on lipid metabolism leave significant questions unanswered regarding
its potential efficacy and safety in the intended patient population. The pursuit of oral PCSK9
inhibitors remains an active area of research in the pharmaceutical industry, with the goal of
providing a more convenient treatment option for patients with hypercholesterolemia who
require additional LDL-C lowering beyond statin therapy. The lessons learned from the
development of PF-06815345, though not publicly detailed, have likely informed the ongoing
efforts to bring a safe and effective oral PCSK9 inhibitor to market.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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